molecular formula C5H4N4O B2983757 [1,2,4]Triazolo[4,3-b]pyridazin-6-ol CAS No. 65148-48-3

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol

Cat. No.: B2983757
CAS No.: 65148-48-3
M. Wt: 136.114
InChI Key: LDGXFPTUGULLJC-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a hydroxyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-b]pyridazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-6-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. These compounds can inhibit specific enzymes or pathways, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various active ingredients .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[4,3-c]pyridazine
  • [1,2,4]Triazolo[4,3-d]pyridazine

Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-b]pyridazin-6-ol is unique due to the presence of the hydroxyl group at the 6th position. This functional group can significantly influence the compound’s reactivity and biological activity. Additionally, the specific arrangement of nitrogen atoms in the triazole and pyridazine rings can affect the compound’s interaction with molecular targets, making it distinct from other triazolopyridazines .

Properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGXFPTUGULLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942733
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20552-63-0
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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